

Ciprofloxacin Lactate chemical properties and stability

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An In-depth Technical Guide to the Chemical Properties and Stability of Ciprofloxacin Lactate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability of **Ciprofloxacin Lactate**, a widely used second-generation fluoroquinolone antibiotic. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Core Chemical Properties

Ciprofloxacin Lactate is the lactate salt of Ciprofloxacin, a broad-spectrum antibiotic effective against a wide variety of bacterial infections.[1] The addition of lactic acid can influence its solubility and stability, which are critical parameters in pharmaceutical formulations.[1]

Physicochemical Data

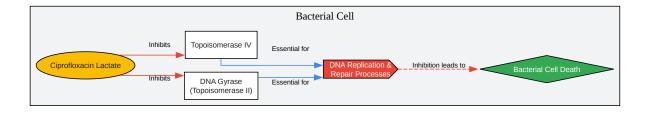
The fundamental physicochemical properties of **Ciprofloxacin Lactate** are summarized below.



Property	Value	Source
Molecular Formula	C20H24FN3O6	[2][3][4][5]
Molecular Weight	421.43 g/mol	[2][3][4][5]
Appearance	Slightly yellow or white-like crystalline powder	[2][6]
Taste & Odor	Almost odorless, bitter taste	[2]
Melting Point	255-257°C	[2][3]
Solubility	Freely soluble in water; slightly soluble in methanol; insoluble in ethanol.	[2][6]
Topological Polar Surface Area	130 Ų	[5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	10	[5]

Mechanism of Action

Ciprofloxacin's antibacterial activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7] By forming a stable complex with these enzymes and the bacterial DNA, ciprofloxacin blocks these processes, leading to breaks in the DNA and ultimately, bacterial cell death.[7]





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Caption: Mechanism of action of Ciprofloxacin.

Stability Profile

The stability of **Ciprofloxacin Lactate** is a critical attribute for ensuring its therapeutic efficacy and safety. Degradation can be induced by several factors, including pH, light, and temperature.

Forced Degradation Studies

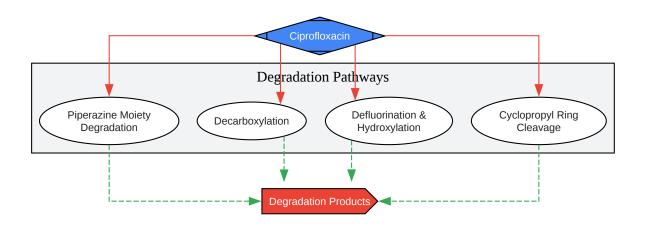
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. **Ciprofloxacin Lactate** has been shown to degrade under various stress conditions.

Stress Condition	Observation	
Acidic	Degradation observed when treated with 1 N HCl at 60°C.[8]	
Alkaline	Degradation observed when treated with 1 N NaOH at 60°C.[8]	
Oxidative	Degradation observed when treated with 5% hydrogen peroxide at 60°C.[8]	
Photolytic	Degradation observed upon exposure to UV and white fluorescent light.[8][9]	
Thermal	Degradation observed upon exposure to heat (60°C).[8]	

Degradation Pathways

The degradation of the ciprofloxacin molecule can occur at several functional groups. The primary identified mechanisms include reactions at the piperazine ring, oxidation of the quinolone moiety, and decarboxylation.





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Caption: Potential degradation pathways for Ciprofloxacin.

Compatibility

Ciprofloxacin lactate solution (2 mg/mL) has been found to be physically and chemically incompatible with heparin, furosemide, and teicoplanin during simulated Y-site injection.[10]

Experimental Protocols

A validated stability-indicating analytical method is crucial for the quality control of **Ciprofloxacin Lactate**.

Stability-Indicating RP-UPLC Method

This section details a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method developed for the determination of **Ciprofloxacin Lactate** and its related substances. [8]

Objective: To separate and quantify **ciprofloxacin lactate** from its potential degradation products and process-related impurities.

Chromatographic Conditions:



Parameter	Specification
Column	ACQUITY UPLC BEH C18 (100x2.1mm, 1.8μm)
Mobile Phase	0.025M Orthophosphoric acid (pH adjusted to 3.0 with TEA) and Acetonitrile (87:13 v/v)
Flow Rate	0.3 mL/min
Injection Volume	1 μL
Column Temperature	30°C
Detector	PDA Detector
Wavelength	278 nm
Runtime	5 minutes

Standard and Sample Preparation:

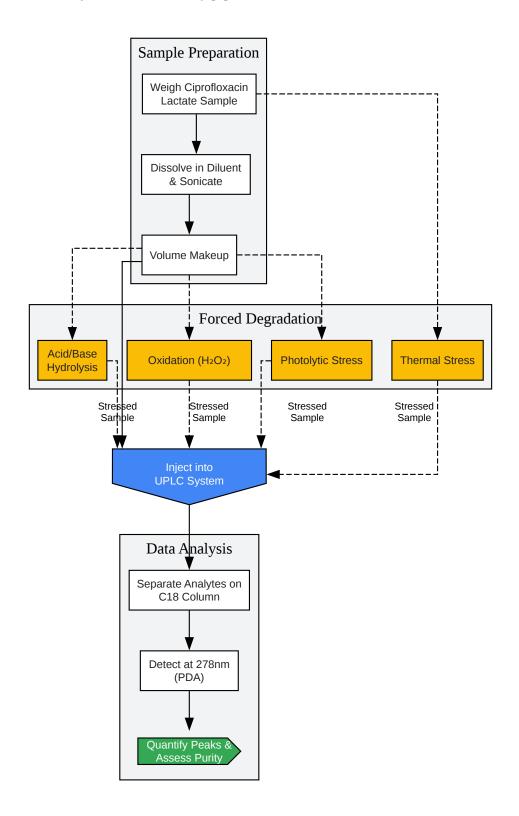
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Ciprofloxacin
 Lactate reference standard in the diluent to achieve a known concentration.
- Sample Solution: Accurately weigh about 0.5 mg of the ciprofloxacin drug substance, transfer to a 10 mL volumetric flask, add 5 mL of diluent, and sonicate for 10 minutes to dissolve.[8] Make up to volume with the diluent.

Forced Degradation Protocol:

- Acid Degradation: Treat the sample with 1 N HCl at 60°C for specified time intervals (e.g., 3, 6, 12, 24 hours).[8] Neutralize before injection.
- Base Degradation: Treat the sample with 1 N NaOH at 60°C for specified time intervals.[8]
 Neutralize before injection.
- Oxidative Degradation: Treat the sample with 5% H₂O₂ at 60°C for 3 hours.[8]
- Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for 24 hours.



 Photolytic Degradation: Expose the sample to UV light and white fluorescent light (1.2 million lux hours followed by 200 Watt hours).[8]



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Caption: Workflow for stability-indicating UPLC analysis.

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